![molecular formula C18H20N2O4S B2760914 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921919-91-7](/img/structure/B2760914.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Aplicaciones Científicas De Investigación
Synthesis and Drug Design Applications
Research has explored the synthesis of various sulfonamide derivatives, including those related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide, demonstrating their potential as antimicrobial and antiproliferative agents. For instance, a study on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness against different human cell lines, showcasing the compound's relevance in drug design and therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Catalytic and Synthetic Chemistry
Catalytic enantioselective reactions involving cyclic imines dibenzo[b,f][1,4]oxazepines have been reported, where ethyl iodoacetate reacts with these cyclic imines to produce chiral derivatives. Such reactions, utilizing chiral ligands and zinc sources, offer pathways for synthesizing ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, contributing to the development of novel synthetic methodologies in organic chemistry (L. D. Munck et al., 2017).
Material Science and Heterocyclic Chemistry
The dibenzo[b,f][1,4]oxazepine heterocyclic system has been utilized in constructing heteropropellanes, attracting interest for potential modifications in drugs and the development of novel materials with unique physical properties. Such investigations underline the compound's utility in advancing material science and heterocyclic chemistry (L. Konstantinova et al., 2020).
Environmental Chemistry and Desulfurization
Studies have also explored the application of related sulfonamide compounds in environmental chemistry, particularly in oxidative desulfurization processes. For example, aerobic oxidative desulfurization using specific catalysts has been investigated to remove sulfur-containing compounds from fuels, highlighting the environmental applications of these chemical systems (Hongying Lu et al., 2010).
Bioorganic Chemistry and Enzyme Inhibition
Furthermore, derivatives of dibenzo[b,f][1,4]oxazepines have been examined for their inhibitory effects on human carbonic anhydrases, presenting a novel class of sulfonamides with potential therapeutic applications. Such research contributes to the field of bioorganic chemistry and pharmacology by identifying new avenues for drug development and enzyme inhibition (A. Sapegin et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-11-25(22,23)19-13-9-10-16-14(12-13)18(21)20(4-2)15-7-5-6-8-17(15)24-16/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUIBBUEFUKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)

![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
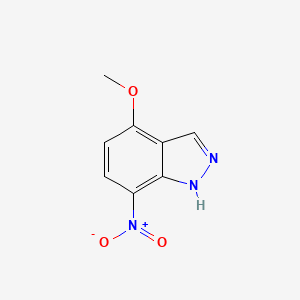

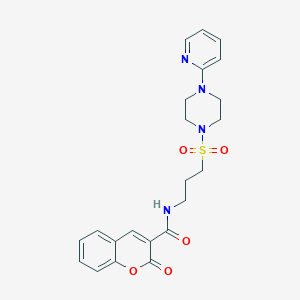
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
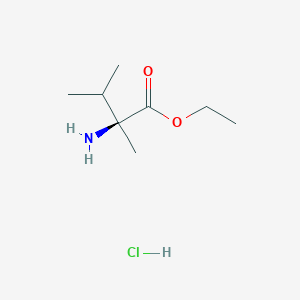
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
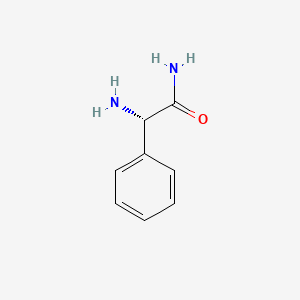
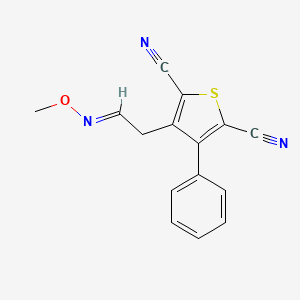
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)